1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone
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Overview
Description
1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone is a chemical compound with the molecular formula C13H10BrNO2 and a molecular weight of 292.13 g/mol. This compound is characterized by its bromophenoxy group attached to a pyridine ring, which is further substituted with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common approach is the reaction of 2-bromophenol with 3-bromopyridine in the presence of a strong base, followed by a subsequent acylation step to introduce the ethanone group. The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the ethanone group can yield carboxylic acids or esters.
Reduction: Reduction of the ethanone group can produce alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone has found applications in several scientific fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The bromophenoxy group can engage in hydrogen bonding and π-π interactions, which may influence its binding affinity to biological targets. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone is structurally similar to other bromophenyl-substituted pyridines, such as 2-(4-bromophenoxy)pyridine and N-(2-(4-bromophenoxy)-1-methylethyl)-2,2-dichloroacetamide. its unique ethanone group and the position of the bromophenoxy substituent contribute to its distinct chemical and biological properties
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Properties
IUPAC Name |
1-[6-(2-bromophenoxy)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-9(16)10-6-7-13(15-8-10)17-12-5-3-2-4-11(12)14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDVCGDWMVMSFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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